4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Scientific Research Applications
Polymer Synthesis and Properties
Polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared, showcasing their solubility in polar solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them useful in various industrial applications (S. Hsiao et al., 2000).
Aggregation-induced Emission Enhancement
A novel class of compounds was synthesized, displaying aggregation-induced emission enhancement (AIEE), which is significant for developing new photophysical materials. This property is attributed to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, highlighting its potential in designing advanced optical and electronic devices (Yan Qian et al., 2007).
Antitumor Activity
The antitumor activity of specific thiazole derivatives was investigated, demonstrating potential therapeutic applications against cancer cell lines. These findings contribute to the ongoing search for more effective cancer treatments (叶姣 et al., 2015).
Antimicrobial Agents
Thiazole derivatives were synthesized and evaluated for their antimicrobial properties, showing potent activity against various bacterial and fungal strains. This suggests their potential as leads for developing new antimicrobial agents (D. Bikobo et al., 2017).
Larvicidal and Antimicrobial Activities
Research into novel triazinone derivatives with tert-butyl groups revealed both antimicrobial and mosquito larvicidal activities, indicating their potential for use in public health applications to control mosquito populations and combat microbial infections (C. Kumara et al., 2015).
Organic Material Synthesis
Investigations into donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, a structural relative, demonstrated their application in bulk heterojunction solar cells. This work contributes to the development of more efficient materials for solar energy conversion (Huaxing Zhou et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as 2-aminothiazole with a chlorothiophene derivative under specific conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity
Properties
IUPAC Name |
4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c1-18(2,3)12-6-4-11(5-7-12)16(22)21-17-20-13(10-23-17)14-8-9-15(19)24-14/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXHCECEVROCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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